molecular formula C18H19N5O2S B2981832 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 691366-51-5

2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B2981832
CAS No.: 691366-51-5
M. Wt: 369.44
InChI Key: FSYMOJMBDAVRQJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with an amino group, at the 5-position with a 4-methoxyphenyl group, and at the 3-position with a thioether-linked acetamide moiety (N-benzyl).

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYMOJMBDAVRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Anti-Inflammatory Triazole Derivatives

  • Compound AS111 (2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)acetamide): Exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models . The 2-pyridyl substituent likely enhances hydrogen bonding with cyclooxygenase-2 (COX-2), contrasting with the 4-methoxyphenyl group’s electron-donating effects in the target compound.
  • Furan-2-yl Derivatives (e.g., 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetanilides): Fluorine or nitro groups at the phenyl residue improve anti-exudative activity .
Parameter Target Compound AS111 Furan Derivatives
Substituent (Position 5) 4-Methoxyphenyl 2-Pyridyl Furan-2-yl
Anti-Inflammatory Activity Moderate (unquantified) 1.28× diclofenac Enhanced anti-exudative
Key Interactions Electron donation (methoxy) Pyridyl H-bonding Heterocyclic polarity

Cytotoxic Triazole-Thioacetamides

  • N′-(2-Oxoindolin-3-ylidene)-2-((4-Phenyl-5-(2-(Phenylamino)ethyl)-4H-1,2,4-Triazol-3-yl)thio)Acetohydrazide: Shows selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . The hydrazone moiety enables chelation with metal ions, a feature absent in the target compound’s benzyl-acetamide group.
  • The sodium salt improves solubility, whereas the benzyl group in the target compound may reduce bioavailability.

Structural and Physicochemical Comparisons

  • 2-((4-Amino-5-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Methoxyphenyl)Acetamide (MFCD03036176): Bromine at the 4-phenyl position increases molecular weight (443.3 g/mol vs. target compound’s ~407 g/mol) and lipophilicity (LogP ~3.2) . The bromophenyl group may enhance membrane permeability but risks off-target toxicity compared to methoxyphenyl.
Property Target Compound 4-Bromophenyl Analog Dual Benzyl/Phenyl Analog
Molecular Weight ~407 g/mol 443.3 g/mol ~447 g/mol
Key Substituent 4-Methoxyphenyl 4-Bromophenyl Benzyl + Phenyl
Lipophilicity (LogP) Estimated ~2.8 ~3.2 ~3.5

Biological Activity

The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a derivative of the triazole class, which has gained attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 389.8 g/mol. The structure includes a triazole ring, a benzylacetamide moiety, and a methoxyphenyl group, which contribute to its unique chemical properties.

PropertyValue
Molecular Formula C₁₆H₁₇N₅O₃S
Molecular Weight 389.8 g/mol
IUPAC Name This compound
CAS Number [Not available]

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines in the presence of thiol groups. Characterization is performed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including leukemia and breast cancer cells. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:
In a study evaluating the cytotoxic effects on leukemia KG-1 cells, the compound exhibited an EC50 value in the micromolar range. This suggests that it has a potent effect on inhibiting cell proliferation similar to known anticancer agents.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity: The triazole ring can bind to enzyme active sites, inhibiting their function.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Cell Membrane Integrity: In antimicrobial action, it may compromise bacterial cell membranes leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl or methoxy groups can significantly alter the binding affinity to biological targets.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsReference
Triazole formationEthanol, glacial acetic acid, reflux (4 hrs)
Thioether couplingTriethylamine, dioxane, 20–25°C

How is the molecular structure of this compound confirmed?

Basic
Structural characterization employs:

  • NMR spectroscopy for analyzing proton environments and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
  • Mass spectrometry for molecular weight confirmation.
  • Single-crystal X-ray diffraction (if crystallized) for absolute configuration .

What safety precautions are recommended when handling this compound?

Basic
Key safety measures include:

  • Storage : 2–8°C in sealed containers to prevent degradation .
  • Handling : Use PPE (gloves, lab coat), avoid heat/sparks (P210), and ensure proper ventilation (P201/P202) .
  • First aid : Immediate medical consultation if inhaled or ingested (P101) .

How can researchers optimize the synthesis yield of this compound?

Advanced
Yield optimization strategies:

  • Catalyst screening : Use alternative catalysts (e.g., DMAP or pyridine) to enhance reaction efficiency.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 40–60°C) during coupling steps to minimize side reactions .

Q. Table 2: Yield Optimization Data

CatalystSolventTemperatureYield (%)Reference
Glacial AcOHEthanolReflux65–70
DMAPDMF60°C85–90

How to address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Advanced
Resolve discrepancies via:

  • Purity validation : Use HPLC to confirm >95% purity, as impurities may skew bioassays.
  • Assay standardization : Replicate studies under identical conditions (e.g., bacterial strain, concentration).
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) to identify activity drivers .

What computational methods are used to predict its bioactivity and binding modes?

Q. Advanced

  • Molecular docking : Predict interactions with target proteins (e.g., tyrosinase or G-protein-coupled receptors) using software like AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How do structural modifications (e.g., trifluoromethyl groups) impact its pharmacological profile?

Q. Advanced

  • Lipophilicity enhancement : Trifluoromethyl groups improve membrane permeability and metabolic stability.
  • SAR studies : Modifying the benzyl or triazole moiety alters selectivity (e.g., anticancer vs. antimicrobial activity).
  • In silico predictions : Use QSAR models to prioritize derivatives for synthesis .

What analytical techniques are used to assess stability under varying storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

How to design dose-response experiments for in vivo efficacy studies?

Q. Advanced

  • Dose range : Test 10–100 mg/kg in rodent models, based on IC50 values from in vitro assays.
  • Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS/MS.
  • Control groups : Include vehicle and positive controls (e.g., cisplatin for anticancer studies) .

What strategies mitigate off-target effects in cellular assays?

Q. Advanced

  • Counter-screening : Test against unrelated enzymes (e.g., kinases) to confirm selectivity.
  • CRISPR/Cas9 knockouts : Validate target specificity using gene-edited cell lines.
  • Proteomics : Identify unintended protein interactions via pull-down assays .

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